1,2-Benzisothiazol-3-amine

Descripción general

Descripción

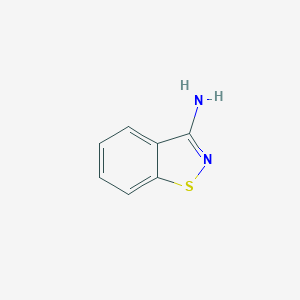

1,2-Benzisothiazol-3-amine: is an organic compound with the molecular formula C7H6N2S . It is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with suitable reagents. For instance, the reaction of 2-aminobenzenethiol with sulfur and an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available starting materials. The process often includes the cyclization of amides derived from carboxylic acids, followed by chlorination and cyclization steps .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Benzisothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzisothiazoles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Agents

- 1,2-Benzisothiazol-3-amine derivatives are recognized for their antibacterial and antifungal properties. For instance, compounds derived from this structure have been shown to inhibit the growth of various bacterial strains and fungi. A notable study highlighted the synthesis of 1,2-benzisothiazol-3-one derivatives that exhibited significant antibacterial activity against human pathogens .

-

Inhibitors of Mast Cell Tryptase

- Research has demonstrated that specific derivatives of 1,2-benzisothiazol-3-one can serve as potent inhibitors of human mast cell tryptase. One compound, with an IC50 value of 0.85 µM, was particularly effective in this regard, indicating potential therapeutic applications in treating allergic reactions and asthma .

- Biocidal Properties

Agricultural Applications

- Pesticide Formulations

-

Seed Coatings

- The compound is also used in seed coatings to protect seeds from fungal infections during germination and early growth stages. This application enhances seed viability and crop yields.

Material Science Applications

- Additives in Polymer Production

- Nucleating Agents in Plastics

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Inhibitors of mast cell tryptase | Potent inhibitors with low IC50 values | |

| Agriculture | Pesticide formulations | Effective against various agricultural pests |

| Seed coatings | Enhances seed viability | |

| Material Science | Additives in PVC production | Improves antimicrobial properties |

| Nucleating agents in plastics | Enhances crystallization |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on a series of 1,2-benzisothiazol-3-one derivatives revealed their potential as effective antimicrobial agents against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their activity levels.

-

Application in Medical Supplies

- Research on the use of 1,2-benzisothiazol-3-one in disposable PVC gloves highlighted its role in reducing microbial contamination on surfaces that come into contact with healthcare workers and patients.

Mecanismo De Acción

The mechanism of action of 1,2-benzisothiazol-3-amine involves its interaction with specific molecular targets. For instance, as a caspase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .

Comparación Con Compuestos Similares

1,3-Benzothiazole: Contains a benzene ring fused to a thiazole ring but differs in the position of the nitrogen atom.

2-Mercaptobenzothiazole: Similar structure but with a thiol group instead of an amino group.

Benzisothiazolinone: A related compound with a ketone group instead of an amino group.

Uniqueness: 1,2-Benzisothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potent biological activities make it a valuable compound in various applications .

Actividad Biológica

1,2-Benzisothiazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzisothiazole compounds, characterized by a fused benzene and isothiazole ring. Its structural formula is:

This compound exhibits various pharmacological activities, including antifungal and antibacterial effects.

Antimicrobial Properties

This compound has been shown to possess notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of this compound exhibit efficacy against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | |

| Escherichia coli | Antimicrobial action | |

| Candida spp. | Fungicidal activity | |

| Cryptococcus neoformans | Effective against |

The mechanisms through which this compound exerts its antimicrobial effects include:

- Inhibition of Active Transport : It disrupts the active transport mechanisms in bacterial cells, leading to a decrease in nutrient uptake and energy production .

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in fungal cells, leading to mitochondrial dysfunction and cell death .

Study 1: Antifungal Activity

A study evaluated the antifungal effects of amino acid-derived derivatives of 1,2-benzisothiazolinone against several fungal strains. The results demonstrated that these compounds effectively inhibited the growth of Candida albicans and other dermatophytes, suggesting potential applications in treating fungal infections .

Study 2: Antibacterial Efficacy

In another investigation focused on Staphylococcus aureus, it was found that 1,2-benzisothiazol-3-one exhibited significant antibacterial activity at low concentrations. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains .

Cytotoxicity and Safety Profile

Research into the cytotoxicity of this compound indicates that it shows minimal toxicity towards human cell lines at therapeutic concentrations. The MTT assay results demonstrated that even at higher doses (up to 320 ng/dL), cell viability was only slightly affected, confirming its safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,2-Benzisothiazol-3-amine relate to its potential for binding to the Apolipoprotein E4 (ApoE4) protein?

A2: Computational studies suggest that this compound shares structural similarities with other compounds predicted to bind strongly to the ApoE4 protein []. Specifically, the sulfon-amine-benzene motif present in this compound is hypothesized to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the N-terminal domain of ApoE4 []. This binding potential is particularly interesting given ApoE4's role in Alzheimer's disease pathogenesis.

Q2: What analytical techniques have been employed to identify and characterize this compound in complex mixtures?

A3: Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound within complex plant extracts [, , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, providing a distinctive fingerprint for compound identification.

Q3: Beyond its potential role in Alzheimer's disease research, what other applications have been explored for this compound?

A4: While research on this compound is still in early stages, its presence in traditionally used medicinal plants suggests potential therapeutic avenues. Additionally, its identification as a major component in a blend of Camellia sinensis (tea) and Psidium guajava (guava tea) extracts [] highlights its potential in food chemistry and possibly as a functional food ingredient.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.